molecular formula C17H15N3O2 B11089884 5-{[(E)-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[(E)-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11089884
M. Wt: 293.32 g/mol
InChI Key: UGIAYUVFJAZDDS-UHFFFAOYSA-N
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Description

5-{[(E)-1-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a complex organic compound that features both benzofuran and benzimidazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-1-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves the condensation of 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde with 1,3-dihydro-2H-1,3-benzimidazol-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and possibly microwave-assisted synthesis to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the benzofuran ring, particularly at the double bond.

    Substitution: Both the benzofuran and benzimidazole rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzofuran ring.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology

In biological research, it is studied for its potential antimicrobial and anticancer activities due to the presence of both benzofuran and benzimidazole moieties.

Medicine

The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry

In the industrial sector, it is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-{[(E)-1-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with microbial enzymes, inhibiting their function, while the benzimidazole ring can intercalate with DNA, disrupting cellular processes. These interactions lead to the compound’s antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.

    Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

Uniqueness

The uniqueness of 5-{[(E)-1-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE lies in its dual functionality, combining the biological activities of both benzofuran and benzimidazole moieties. This dual functionality enhances its potential as a therapeutic agent with multiple applications in medicine and industry.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylideneamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C17H15N3O2/c1-10-6-12-7-11(2-5-16(12)22-10)9-18-13-3-4-14-15(8-13)20-17(21)19-14/h2-5,7-10H,6H2,1H3,(H2,19,20,21)

InChI Key

UGIAYUVFJAZDDS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C=NC3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

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